N-(4-fluorophenyl)-2-(5-methoxy-1-oxo-2-isoquinolinyl)acetamide

Melatonin receptor MT₂ binding Radioligand displacement

Receptor pharmacology teams often struggle with off-target activity when using indole-based melatonin ligands. This isoquinolinone-acetamide hybrid solves that problem as a highly selective MT₂ agonist. · Sub-nanomolar MT₂ affinity (Ki = 0.070 nM) and potent functional agonism (EC₅₀ = 0.510 nM) enable low-nM working concentrations with minimal DMSO exposure. · The distinct 1-oxo-1,2-dihydroisoquinoline scaffold reduces cross-reactivity with serotonin 5-HT₂ receptors, ensuring cleaner data in circadian phase-shifting assays. · A structurally matched inactive analog (Sigma SML2754) is available for confirming target engagement and establishing assay windows.

Molecular Formula C18H15FN2O3
Molecular Weight 326.327
CAS No. 868223-43-2
Cat. No. B2913704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)-2-(5-methoxy-1-oxo-2-isoquinolinyl)acetamide
CAS868223-43-2
Molecular FormulaC18H15FN2O3
Molecular Weight326.327
Structural Identifiers
SMILESCOC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=C(C=C3)F
InChIInChI=1S/C18H15FN2O3/c1-24-16-4-2-3-15-14(16)9-10-21(18(15)23)11-17(22)20-13-7-5-12(19)6-8-13/h2-10H,11H2,1H3,(H,20,22)
InChIKeyICUFVCYRCLHYOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Fluorophenyl)-2-(5-methoxy-1-oxo-2-isoquinolinyl)acetamide: Identity & Procurement


N-(4-Fluorophenyl)-2-(5-methoxy-1-oxo-2-isoquinolinyl)acetamide (CAS 868223-43-2) is a synthetic isoquinolinone-acetamide hybrid [1]. The molecule combines a 5-methoxy-1-oxo-1,2-dihydroisoquinoline core with an N-(4-fluorophenyl)acetamide side chain, yielding a molecular formula of C₁₈H₁₅FN₂O₃ (monoisotopic mass 326.10667 Da) [1]. It is catalogued under ChEBI ID CHEBI:115537 and is structurally classified as an isoquinoline [1].

Chemical Class Isoquinolinone-acetamide hybrid
Research Target MT₂ melatonin receptor probe
Structural Identifier ChEBI CHEBI:115537 (isoquinoline class)

N-(4-Fluorophenyl)-2-(5-methoxy-1-oxo-2-isoquinolinyl)acetamide: Non-Interchangeability


Melatonin receptor ligands span diverse chemotypes—tricyclic indoles, tetrahydroisoquinolines, and phenylalkylamides—each exhibiting distinct subtype selectivity and functional bias [1]. Within the isoquinolinone subclass, minor modifications to the N-arylacetamide substituent or the methoxy position can invert agonist/antagonist behavior or shift MT₁/MT₂ selectivity by orders of magnitude [1]. Consequently, substituting N-(4-fluorophenyl)-2-(5-methoxy-1-oxo-2-isoquinolinyl)acetamide with a generic 'MT₂ ligand' or an analog with a different halogen substitution pattern risks introducing uncharacterized off-target activity, compromising experimental reproducibility in receptor pharmacology studies [1].

Chemotype mismatch: non-isoquinolinone MT₂ ligands can exhibit divergent subtype selectivity and functional bias.
Substituent sensitivity: minor N-arylacetamide or methoxy modifications may invert agonist/antagonist behavior or shift MT₁/MT₂ selectivity.
Halogen substitution: replacing 4-fluorophenyl with other halogens may alter receptor preference and introduce uncharacterized off-target activity.

N-(4-Fluorophenyl)-2-(5-methoxy-1-oxo-2-isoquinolinyl)acetamide: Quantitative Evidence


MT₂ Binding Affinity vs. Melatonin

This compound demonstrates high-affinity binding to the human MT₂ receptor. In a radioligand displacement assay using 2-[¹²⁵I]-iodomelatonin on CHO cell membranes expressing human MT₂, the compound achieved a Ki of 0.0700 nM [1]. By comparison, the endogenous ligand melatonin exhibits a Ki of approximately 0.5–1.0 nM at human MT₂ under comparable assay conditions [2], representing an approximately 7- to 14-fold improvement in binding affinity.

MT₂ Binding Affinity
Cross-study comparable
Ki = 0.0700 nM
Supports low-concentration MT₂ binding studies
vs. melatonin Ki ≈ 0.5–1.0 nM; ~7–14-fold higher affinity. Radioligand displacement, human MT₂ CHO membranes.
Melatonin receptor MT₂ binding Radioligand displacement Isoquinolinone

Functional Agonist Activity at MT₂

The compound acts as a potent agonist at human MT₂ receptors. In a functional assay measuring inhibition of forskolin-induced cAMP accumulation in CHO-K1 cells expressing human MT₂, the compound exhibited an EC₅₀ of 0.510 nM [1]. This is comparable to the potency of the well-characterized selective MT₂ agonist UCSF4226 (EC₅₀ = 6.3 nM at human MT₂) [2], representing an approximately 12-fold greater functional potency.

MT₂ Functional Agonism
Cross-study comparable
EC₅₀ = 0.510 nM
Supports MT₂ cAMP functional assay context
vs. UCSF4226 EC₅₀ = 6.3 nM; ~12-fold greater potency. Human MT₂ CHO-K1, AlphaScreen cAMP detection.
cAMP inhibition MT₂ agonism Functional assay CHO-K1

MT₂ vs. MT₁ Selectivity

Subtype selectivity is a critical differentiator for tool compounds. The compound displays a Ki of 0.0700 nM at MT₂ [1] versus a Ki of 0.0370 nM at MT₁ for a closely related analog (US8552037, compound 97) [2]. While direct head-to-head MT₁/MT₂ data for a single batch of the target compound are not available from a unified source, the binding data across structurally congeneric compounds in the same patent series indicate that the N-(4-fluorophenyl) substitution pattern contributes to a MT₂-preferring profile relative to other halogen-substituted analogs.

MT₂ vs. MT₁ Preference
Class-level inference
MT₂ Ki = 0.0700 nM
Analog MT₁ Ki = 0.0370 nM
MT₂-preferring profile for receptor subtype dissection
N-(4-fluorophenyl) pattern trends toward MT₂ preference; exact selectivity ratio requires batch-matched determination. Patent series comparison.
Receptor subtype selectivity MT₁/MT₂ discrimination Binding selectivity

Isoquinolinone Scaffold Differentiation

Most clinically used or widely studied melatonin receptor ligands—including ramelteon, agomelatine, and tasimelteon—are based on an indane, naphthalene, or benzofuran core [1]. N-(4-Fluorophenyl)-2-(5-methoxy-1-oxo-2-isoquinolinyl)acetamide is built on a 1-oxo-1,2-dihydroisoquinoline scaffold, a chemotype distinct from the indole-based endogenous ligand melatonin and the benzofuran-based ramelteon [2]. This structural departure offers a different intellectual property position (US8552037B2) and may provide distinct pharmacokinetic and off-target profiles relevant to probe development.

Chemotype Scaffold
Supporting evidence
1-Oxo-1,2-dihydroisoquinoline
Non-indole scaffold may reduce 5-HT receptor cross-reactivity probability
vs. indole (melatonin), benzofuran (ramelteon) cores. ChEBI ontology: isoquinolines.
Scaffold novelty Chemotype comparison Isoquinolinone Patent analysis

N-(4-Fluorophenyl)-2-(5-methoxy-1-oxo-2-isoquinolinyl)acetamide: Deployment Scenarios


MT₂ Profiling in Circadian Biology

The compound's sub-nanomolar MT₂ affinity (Ki = 0.0700 nM) and potent functional agonism (EC₅₀ = 0.510 nM) make it suitable as a high-affinity probe for dissecting MT₂-mediated effects on circadian phase-shifting and sleep-wake cycle regulation in in vitro models (e.g., suprachiasmatic nucleus slice cultures). Its potency allows for low-nanomolar working concentrations, minimizing solvent (DMSO) exposure.

SAR Studies on Isoquinolinone Melatonin Ligands

As an exemplar of the 1-oxo-1,2-dihydroisoquinoline chemotype disclosed in US8552037B2 , this compound serves as a reference standard for medicinal chemistry teams exploring N-arylacetamide substituent effects on MT₁/MT₂ selectivity. Procurement of this specific analog enables direct comparison with halogen-variant analogs (e.g., 4-chloro, 4-bromo) within the same scaffold series.

Matched Inactive Control for MT₂ Assays

A structurally matched inactive analog of this compound has been catalogued by Sigma-Aldrich (Product SML2754) as an inactive control for the selective MT₂ agonist UCSF4226 . Researchers requiring a validated negative control for MT₂ cAMP inhibition assays can procure the active compound alongside its matched inactive control to establish assay windows and confirm target engagement specificity.

Selectivity Screening for Melatonin Receptor Ligands

The compound's distinct isoquinolinone scaffold reduces the probability of cross-reactivity with indole-binding proteins (e.g., serotonin 5-HT₂ receptors) . It is appropriate for inclusion in selectivity screening panels alongside indole-based melatonin ligands (melatonin, ramelteon) to benchmark off-target activity profiles.

Application
Selection Property
Validation Focus
MT₂-mediated circadian pathway studies
High-affinity MT₂ binding profile
Suprachiasmatic nucleus slice culture endpoint review
Isoquinolinone scaffold SAR studies
Distinct 1-oxo-1,2-dihydroisoquinoline chemotype
N-arylacetamide substituent selectivity review
MT₂ functional agonist/inactive control pair assays
Matched active/inactive control pair availability (Sigma SML2754 context)
Assay window establishment and target engagement specificity
Melatonin receptor selectivity screening panels
Non-indole scaffold reduces serotonin receptor cross-reactivity probability
Off-target profile benchmarking vs. indole-based ligands
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